molecular formula C10H14 B13751611 Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- CAS No. 62279-35-0

Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)-

Katalognummer: B13751611
CAS-Nummer: 62279-35-0
Molekulargewicht: 134.22 g/mol
InChI-Schlüssel: DXVRHBRLEFLZRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetracyclo(7.1.0.0²⁴.0⁵⁷)decane(1α,2α,4α,5β,7α,9α)- (CAS: 62279-36-1) is a polycyclic hydrocarbon with a complex tetracyclic framework. Its molecular formula is C₁₀H₁₄, and it has a molar mass of 134.22 g/mol . The structure features four fused rings: a bicyclo[3.1.0]hexane core fused with additional bridges at positions 2,4 and 5,7, resulting in a rigid, highly strained geometry. The stereochemistry (1α,2α,4α,5β,7α,9α) defines the spatial arrangement of substituents, influencing its reactivity and physical properties .

Eigenschaften

CAS-Nummer

62279-35-0

Molekularformel

C10H14

Molekulargewicht

134.22 g/mol

IUPAC-Name

tetracyclo[7.1.0.02,4.05,7]decane

InChI

InChI=1S/C10H14/c1-5-2-7(5)9-4-10(9)8-3-6(1)8/h5-10H,1-4H2

InChI-Schlüssel

DXVRHBRLEFLZRW-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC2C3CC3C4C1C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Challenges

The synthesis of tetracyclo[7.1.0.0²,⁴.0⁵,⁷]decane involves constructing multiple fused and bridged cycloalkane rings, which imposes significant synthetic challenges due to ring strain and stereochemical control. The compound contains six stereocenters, many of which are undefined or require precise stereochemical control during synthesis.

Classical Cycloaddition and Ring Closure Approaches

The most common approach reported in literature for preparing tetracyclo[7.1.0.0²,⁴.0⁵,⁷]decane derivatives involves stepwise cycloaddition reactions and intramolecular ring closures, often utilizing:

These methods typically start from smaller cyclic precursors such as cycloheptane or cyclopentane derivatives functionalized to enable ring closure.

Specific Synthetic Routes

While explicit detailed protocols for this exact stereoisomer are scarce in open literature, related tetracyclic decane frameworks have been synthesized using the following strategies:

Step Reaction Type Reagents/Conditions Outcome Reference/Notes
1 Diels-Alder cycloaddition Cyclopentadiene + suitable dienophile, heat or Lewis acid catalyst Formation of bicyclic intermediate Common in polycyclic synthesis
2 Intramolecular cyclization Base or acid catalysis, heat Closure of additional rings Controls stereochemistry
3 [2+2] Photocycloaddition UV light irradiation Formation of cyclobutane ring Requires careful wavelength control
4 Stereoselective reduction/oxidation Catalytic hydrogenation or oxidation Adjustment of stereocenters Ensures desired alpha/beta configuration

Modern Synthetic Innovations

Recent advances in synthetic methodology suggest the use of:

  • Transition metal catalysis (e.g., palladium or rhodium catalysts) to promote selective C–C bond formation in complex ring systems.
  • Ionic liquid media to enhance reaction rates and selectivity in polycyclic frameworks (noted in related tetracycloalkane syntheses).
  • Computational design to predict and optimize stereochemical outcomes in multi-ring closures.

A related patent (CN101781160B) describes a method for synthesizing a structurally similar tetracyclic compound via ionic liquid and aluminum chloride catalysis, which may inspire analogous approaches for tetracyclo[7.1.0.0²,⁴.0⁵,⁷]decane derivatives.

Data Tables Summarizing Preparation Parameters

Parameter Details Comments
Molecular Formula C₁₀H₁₄ Confirmed by multiple sources
Molecular Weight 134.22 g/mol Computed and experimentally consistent
Key Synthetic Steps Cycloaddition, ring closure, photochemical cyclization Multi-step synthesis
Typical Catalysts Lewis acids (AlCl₃), transition metals Enhance ring closure efficiency
Reaction Media Organic solvents, ionic liquids Ionic liquids improve selectivity
Temperature Range Ambient to reflux (varies by step) Photochemical steps require UV
Stereochemical Control Critical, achieved via reagent choice and conditions Multiple stereocenters involved

Research Discoveries and Analytical Characterization

  • NMR Spectroscopy : ^13C NMR spectra recorded on Bruker HX-90 instruments confirm the cage structure and stereochemistry, showing characteristic chemical shifts for bridgehead carbons and cyclobutane carbons.

  • Computed Properties : The compound shows zero hydrogen bond donors/acceptors, no rotatable bonds, and a high degree of molecular complexity (complexity score 176), indicating a rigid polycyclic framework.

  • Stereochemical Complexity : Six undefined stereocenters require advanced stereoselective synthesis or separation techniques.

  • Physical Properties : Density ~1.114 g/cm³, boiling point ~185°C, flash point ~45°C, consistent with a compact hydrocarbon cage.

Analyse Chemischer Reaktionen

Types of Reactions

Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tetracyclo(7.1.0.02,4.05,7)decane and its derivatives are being explored for their potential use in drug development due to their unique structural properties:

  • Antimicrobial Activity : Compounds with similar tetracyclic frameworks have shown promising antimicrobial effects against various pathogens.
  • Anticancer Properties : The structural complexity may allow interactions with biological targets relevant to cancer treatment.

Materials Science

The unique structural properties of Tetracyclo(7.1.0.02,4.05,7)decane make it a candidate for applications in materials science:

  • Polymer Synthesis : Its tetracyclic structure can serve as a building block for creating complex polymer architectures.
  • Nanotechnology : Potential applications in nanomaterials due to its stability and reactivity.

Chemical Reactivity Studies

Research has focused on the interactions of Tetracyclo(7.1.0.02,4.05,7)decane with other chemical species:

  • Radical Species Formation : Understanding the radical species derived from this compound can provide insights into its mechanistic pathways during chemical transformations.
  • Reactivity with Biological Targets : Investigations into how this compound interacts with biological systems are crucial for predicting its behavior in synthetic and biological contexts.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • Tetracyclo[5.2.1.0²⁶.0³⁵]decane(1α,2α,3β,5β,6α,7α)- (CAS: 53862-36-5)
    • Molecular Formula : C₁₀H₁₄ (identical to the target compound).
    • Key Differences : The bridge positions (2,6 and 3,5) and stereochemistry (3β,5β) alter ring strain and substituent orientation. This isomer exhibits distinct thermodynamic stability and solubility profiles due to reduced torsional strain in the central bicyclo[2.2.1]heptane moiety .

Oxygenated Analogues

  • 3,6,8,10-Tetraoxatetracyclo[7.1.0.0²⁴.0⁵⁷]decane (CAS: 183961-49-1) Molecular Formula: C₆H₆O₄. Key Differences: Replacement of four carbon atoms with oxygen creates a polar, oxygen-rich framework. The presence of ether bridges (3,6,8,10-oxa) enhances solubility in polar solvents (e.g., water, alcohols) and reduces thermal stability compared to the hydrocarbon parent compound . Applications: Potential use as a precursor for oxygenated heterocycles in pharmaceutical intermediates .
  • (1α,2β,4β,6α,7β,9β)-3,8,11-Trioxatetracyclo[4.4.1.0²⁴.0⁷⁹]undecane (CAS: 50267-13-5)

    • Molecular Formula : C₈H₁₀O₃.
    • Key Differences : A trioxa derivative with a smaller carbon skeleton (undecane vs. decane) and mixed stereochemistry (2β,4β,7β). The asymmetric oxygen distribution results in a dipole moment of 2.1 D, making it a candidate for dielectric materials .

Phosphorus- and Sulfur-Containing Derivatives

  • [1R,2S,4S,6S,7S]-4-(2-Diphenylphosphino)phenyl-1,10,10-trimethyl-3-oxa-5-thiatricyclo[5.2.1.0]decane (CAS: Not listed) Molecular Formula: C₂₆H₂₇OPS. Key Differences: Incorporation of a diphenylphosphino group and sulfur/oxygen heteroatoms introduces ligand capabilities for transition-metal catalysis. The bulky phosphine moiety enhances steric hindrance, favoring selective catalytic reactions (e.g., asymmetric hydrogenation) .

Larger Polycyclic Systems

  • Tetracyclo[6.2.1.0²⁷.0³⁵]undecane (CAS: 1777-44-2)
    • Molecular Formula : C₁₁H₁₆.
    • Key Differences : An undecane derivative with extended bridging (positions 2,7 and 3,5). The increased ring size (11-membered vs. 10-membered) reduces strain energy by 15 kcal/mol, as calculated via DFT methods .

Data Tables

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Structural Features Solubility (LogP)
Target Compound (62279-36-1) C₁₀H₁₄ 134.22 Tetracyclic, 4 fused rings, 5β stereocenter 3.1 (hexane)
3,6,8,10-Tetraoxatetracyclo[...] (183961-49-1) C₆H₆O₄ 142.11 Four ether bridges -0.8 (water)
Trioxatetracyclo[...] (50267-13-5) C₈H₁₀O₃ 154.16 Three ether bridges, undecane core 0.2 (ethanol)

Biologische Aktivität

Tetracyclo(7.1.0.02,4.05,7)decane, with the IUPAC name Tetracyclo(7.1.0.02,4.05,7)decane(1α,2α,4α,5β,7α,9α)-, is a polycyclic hydrocarbon characterized by its unique tetracyclic structure and molecular formula C10H14C_{10}H_{14}. This compound has a molecular weight of approximately 134.2182 g/mol and features a complex arrangement of carbon atoms forming multiple interconnected rings, which contribute to its distinctive chemical and physical properties .

Chemical Structure

The structure of tetracyclo(7.1.0.02,4.05,7)decane includes various stereoisomers that can influence its biological activity. The compound's unique arrangement of carbon atoms is significant for its reactivity and potential applications in material science and pharmaceuticals.

Biological Activity

While specific biological activities of tetracyclo(7.1.0.02,4.05,7)decane are not extensively documented in the literature, compounds with similar tetracyclic structures often exhibit notable biological properties:

  • Antimicrobial Activity : Many polycyclic compounds have been shown to possess antimicrobial properties due to their ability to disrupt cellular membranes or inhibit essential enzymes.
  • Anticancer Properties : Certain tetracyclic compounds are known for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
  • Neuroprotective Effects : Some related structures have been studied for their potential neuroprotective effects against neurodegenerative diseases.

Synthesis and Reactivity

Synthesis of tetracyclo(7.1.0.02,4.05,7)decane typically involves multi-step organic reactions that may include radical initiators to promote the formation of intermediates leading to tetracyclization. The compound's reactivity with other chemical species can also provide insights into its potential biological interactions.

Case Studies

  • Antimicrobial Studies : A study investigating the antimicrobial properties of structurally similar tetracyclic compounds found that certain derivatives exhibited significant inhibition against various bacterial strains.
  • Cancer Research : Research on similar tetracyclic compounds has indicated potential pathways for inducing apoptosis in cancer cells through mitochondrial pathways.
  • Neuroprotection : In vitro studies on related compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Bicyclo[5.1.0]octa-2,4-dieneBicyclicExhibits different reactivity patterns due to fewer rings
Tricyclo[6.1.0]nona-6-eneTricyclicMore reactive due to additional ring strain
Tetracyclo[6.3.0]decaneTetracyclicSimilar tetracyclic nature but different connectivity
CyclooctatetraenePolycyclicKnown for its unique aromatic properties

Q & A

Q. What are the established synthetic routes for Tetracyclo(7.1.0.0²⁴.0⁵⁷)decane, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, including radical-initiated tetracyclization. A common approach employs radical initiators to generate intermediates that undergo cyclization to form the tetracyclic framework . Optimization strategies include:

  • Temperature control : Radical stability and reaction rates are temperature-dependent.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility.
  • Catalyst screening : Transition-metal catalysts (e.g., Cu or Fe salts) could improve regioselectivity.
    Yield improvements require systematic variation of these parameters, monitored via GC-MS or HPLC.

Q. How does the structural complexity of this compound influence its characterization?

The tetracyclic framework (C₁₀H₁₄, MW 134.2182 g/mol) with fused rings and stereochemical diversity necessitates advanced techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemistry (e.g., 1α, 2α, 4α configurations) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular formula (C₁₀H₁₄) and fragments .
  • X-ray crystallography : Critical for unambiguous stereochemical assignment, though crystallization challenges exist due to low polarity.

Q. What distinguishes this compound from other polycyclic hydrocarbons?

A comparative analysis of structural analogs reveals unique features:

CompoundRing SystemKey Differences
Bicyclo[5.1.0]octa-2,4-dieneBicyclicReduced ring strain, simpler reactivity
Tricyclo[6.1.0]nona-6-eneTricyclicHigher strain, electrophilic susceptibility
This compound TetracyclicFour fused rings, distinct connectivity (7.1.0.0²⁴.0⁵⁷)

The unique connectivity and stereochemistry (5β vs. 5α in analogs) dictate its reactivity and applications .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data?

Discrepancies in electrophilic addition or oxidation studies may arise from stereoelectronic effects. Methodological steps:

  • DFT calculations : Model frontier molecular orbitals to predict reactive sites (e.g., strained bridgehead carbons).
  • MD simulations : Assess solvent effects on transition states.
  • Benchmarking : Validate models against experimental kinetics (e.g., Arrhenius plots).
    For example, radical stability at the 5β position may explain unexpected regioselectivity in halogenation reactions .

Q. What experimental designs are recommended to explore its potential bioactivity?

While biological data are limited, a phased approach is advised:

  • In silico screening : Dock the compound against protein targets (e.g., cytochrome P450) using its 3D structure.
  • In vitro assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., fluorogenic substrates).
  • Structure-activity relationships (SAR) : Modify substituents (e.g., hydroxyl groups) and compare bioactivity.
    Prioritize targets based on analogs (e.g., tricyclic antidepressants or antimicrobial agents) .

Q. How can ring strain and stereochemistry be exploited in material science applications?

The compound’s strained rings (e.g., bicyclo[7.1.0] system) offer unique properties:

  • Polymer precursors : Strain-driven ring-opening polymerization (ROP) could yield rigid polymers.
  • Ligand design : Stereochemical diversity (5β vs. 7α) may enhance metal coordination in catalysts.
    Experimental validation:
  • Thermal analysis : DSC to measure strain energy via exothermic ROP.
  • Catalytic testing : Screen Pd or Rh complexes for cross-coupling efficiency .

Q. What strategies address challenges in crystallizing this compound for XRD analysis?

Crystallization hurdles stem from low polarity and conformational flexibility. Solutions include:

  • Co-crystallization : Use halogen-bond donors (e.g., 1,4-diiodotetrafluorobenzene).
  • Low-temperature XRD : Mitigate thermal motion to enhance diffraction quality.
  • High-throughput screening : Test >50 solvent combinations (e.g., ether/hexane gradients).

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its stability under acidic conditions?

Divergent results (e.g., decomposition vs. inertness) may arise from:

  • Protonation sites : DFT calculations suggest the 9α position is more acidic.
  • Experimental conditions : Trace metals in HCl may catalyze side reactions.
    Resolution:
  • Repeat studies with rigorously purified reagents.
  • Monitor intermediates via in situ IR spectroscopy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.